Methyl 4-formyl-1-methylpiperidine-4-carboxylate
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Overview
Description
Methyl 4-formyl-1-methylpiperidine-4-carboxylate is a chemical compound with the molecular formula C8H13NO3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-formyl-1-methylpiperidine-4-carboxylate typically involves the reaction of piperidine derivatives with formylating agents. One common method is the formylation of 1-methylpiperidine-4-carboxylate using formic acid or formic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-formyl-1-methylpiperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Methyl 4-carboxy-1-methylpiperidine-4-carboxylate.
Reduction: Methyl 4-hydroxymethyl-1-methylpiperidine-4-carboxylate.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-formyl-1-methylpiperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 4-formyl-1-methylpiperidine-4-carboxylate involves its interaction with specific molecular targets. The formyl group can participate in various chemical reactions, leading to the formation of new compounds with potential biological activity. The exact pathways and targets depend on the specific application and the nature of the reactions involved.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-methyl-4-phenylpiperidine-4-carboxylate: A similar compound with a phenyl group instead of a formyl group.
Methyl 4-phenylpiperidine-4-carboxylate hydrochloride: Another derivative with a phenyl group and hydrochloride salt.
Uniqueness
Methyl 4-formyl-1-methylpiperidine-4-carboxylate is unique due to the presence of the formyl group, which imparts distinct chemical reactivity and potential applications compared to its phenyl-substituted counterparts. The formyl group allows for a wider range of chemical transformations, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C9H15NO3 |
---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
methyl 4-formyl-1-methylpiperidine-4-carboxylate |
InChI |
InChI=1S/C9H15NO3/c1-10-5-3-9(7-11,4-6-10)8(12)13-2/h7H,3-6H2,1-2H3 |
InChI Key |
OJSPVHDKDGRPRL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)(C=O)C(=O)OC |
Origin of Product |
United States |
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